molecular formula C13H11BrFN5O6S B8595056 2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate

2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate

Cat. No.: B8595056
M. Wt: 464.23 g/mol
InChI Key: HGUZTCIMVCTOFU-UHFFFAOYSA-N
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Description

2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate is a complex organic compound that features multiple functional groups, including bromine, fluorine, oxadiazole, and methanesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromo or fluoro substituents .

Scientific Research Applications

2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate is unique due to its combination of multiple functional groups and its potential for diverse applications. The presence of both bromo and fluoro substituents, along with the oxadiazole rings, provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H11BrFN5O6S

Molecular Weight

464.23 g/mol

IUPAC Name

2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate

InChI

InChI=1S/C13H11BrFN5O6S/c1-27(22,23)24-5-4-16-11-10(17-26-18-11)12-19-25-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18)

InChI Key

HGUZTCIMVCTOFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-bromo-4-fluorophenyl)-3-{4-[(2-hydroxyethyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5(4H)-one (1.5 kg, 3.9 mol, containing also some of the corresponding bromo-compound) in ethyl acetate (12 L) was added methanesulfonyl chloride (185 mL, 2.4 mol) dropwise over 1 h at room temperature. Triethylamine (325 mL, 2.3 mol) was added dropwise over 45 min, during which time the reaction temperature increased to 35° C. After 2 h, the reaction mixture was washed with water (5 L), brine (1 L), dried over sodium sulfate, combined with 3 more reactions of the same size, and the solvents removed in vacuo to afford the desired product (7600 g, quantitative yield) as a tan solid. LCMS for C13H11BrFN5O6SNa (M+Na)+: m/z=485.9, 487.9. 1H NMR (400 MHz, DMSO-d6): δ 8.08 (dd, J=6.2, 2.5 Hz, 1H), 7.72 (m, 1H), 7.58 (t, J=8.7 Hz, 1H), 6.75 (t, J=5.9 Hz, 1H), 4.36 (t, J=5.3 Hz, 2H), 3.58 (dd, J=11.2, 5.6 Hz, 2H), 3.18 (s, 3H).
[Compound]
Name
bromo
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0 (± 1) mol
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reactant
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12 L
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185 mL
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reactant
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325 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-(3-bromo-4-fluorophenyl)-3-(4-(2-hydroxyethylamino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one (72.2 g, 0.188 mol) was mixed with ethyl acetate (600 mL). Methanesulfonyl chloride (19.2 mL, 0.248 mol) was added followed by triethylamine (34.9 mL, 0.250 mol). The reaction was stirred at room temperature for 5 min. When LCMS indicated completion of reaction (M+H=442), 500 mL of water was added into reaction. The reaction was extracted with ethyl acetate (2×500 mL). The combined ethyl acetate solution was washed with brine (500 mL), dried over sodium sulfate and concentrated to give 85.1 g crude brown solid. 1H NMR verified the structure. Crude yield was 97%. LCMS for C13H11BrFN5O6SNa (M+Na): m/z=485.9, 487.9. 1H NMR (400 MHz, DMSO-d6): δ 8.08 (dd, J=6.2, 2.5 Hz, 1H), 7.72 (m, 1H), 7.58 (t, J=8.7 Hz, 1H), 6.75 (t, J=5.9 Hz, 1H), 4.36 (t, J=5.3 Hz, 2H), 3.58 (dd, J=11.2, 5.6 Hz, 2H), 3.18 (s, 3H).
Quantity
600 mL
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19.2 mL
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34.9 mL
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500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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